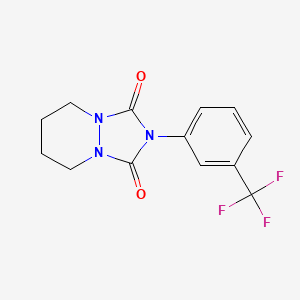![molecular formula C22H34O B14604957 1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene CAS No. 58509-30-1](/img/structure/B14604957.png)
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,7-Dimethyldodeca-2,6-dien-1-yl)oxy]-4-ethylbenzene is a chemical compound with a complex structure, characterized by the presence of a benzene ring substituted with an ethyl group and an ether linkage to a 3,7-dimethyldodeca-2,6-dien-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,7-Dimethyldodeca-2,6-dien-1-yl)oxy]-4-ethylbenzene typically involves the reaction of 4-ethylphenol with 3,7-dimethyldodeca-2,6-dien-1-ol under acidic or basic conditions to form the ether linkage. The reaction conditions may vary, but common methods include:
Acidic Catalysis: Using strong acids like sulfuric acid or hydrochloric acid to catalyze the etherification reaction.
Basic Catalysis: Employing bases such as sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3,7-Dimethyldodeca-2,6-dien-1-yl)oxy]-4-ethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(3,7-Dimethyldodeca-2,6-dien-1-yl)oxy]-4-ethylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(3,7-Dimethyldodeca-2,6-dien-1-yl)oxy]-4-ethylbenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl decanoate
- (Z)-3,7-Dimethylocta-2,6-dien-1-yl dodecanoate
Uniqueness
1-[(3,7-Dimethyldodeca-2,6-dien-1-yl)oxy]-4-ethylbenzene is unique due to its specific structural features, such as the presence of both an ethyl group and a 3,7-dimethyldodeca-2,6-dien-1-yl moiety linked via an ether bond to a benzene ring
Eigenschaften
CAS-Nummer |
58509-30-1 |
|---|---|
Molekularformel |
C22H34O |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
1-(3,7-dimethyldodeca-2,6-dienoxy)-4-ethylbenzene |
InChI |
InChI=1S/C22H34O/c1-5-7-8-10-19(3)11-9-12-20(4)17-18-23-22-15-13-21(6-2)14-16-22/h11,13-17H,5-10,12,18H2,1-4H3 |
InChI-Schlüssel |
OKMTWULWYHLBCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=CCCC(=CCOC1=CC=C(C=C1)CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)

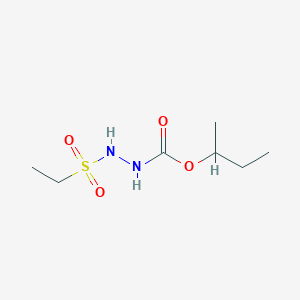
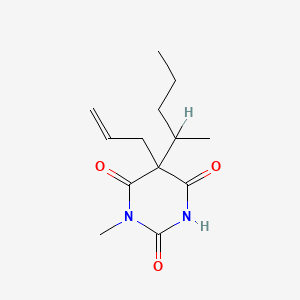


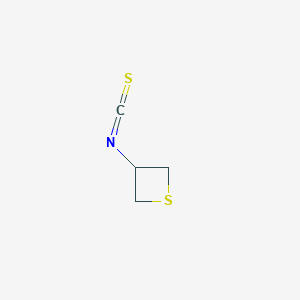
![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
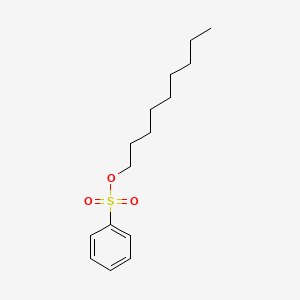
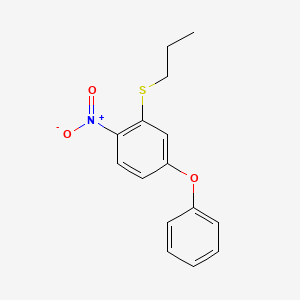
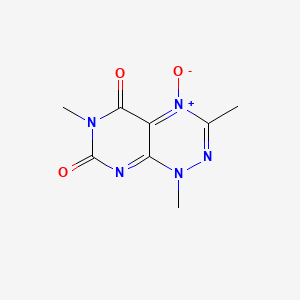
![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)
